molecular formula C16H13ClN2OS2 B2815192 5-chloro-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 391225-50-6

5-chloro-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2815192
CAS RN: 391225-50-6
M. Wt: 348.86
InChI Key: QAOPEYOAUJDKEN-UHFFFAOYSA-N
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Description

“5-chloro-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)thiophene-2-carboxamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .

Scientific Research Applications

Synthesis and Anticancer Activity

A study by Atta and Abdel‐Latif (2021) explored the synthesis of thiophene and thiazolyl-thiophene derivatives, including 5-chloro-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)thiophene-2-carboxamide, to evaluate their in vitro cytotoxicity. These compounds showed good inhibitory activity against several cancer cell lines, highlighting their potential as anticancer agents. The presence of a thiazolidinone ring or thiosemicarbazide moiety in the structure enhanced their efficacy, suggesting that modifications in the molecular structure could further improve their anticancer properties (Atta & Abdel‐Latif, 2021).

Antimicrobial and Antitubercular Applications

Research by Talupur, Satheesh, and Chandrasekhar (2021) involved the synthesis of thiophene-2-carboxamide derivatives to assess their antimicrobial efficacy. These compounds were evaluated for their biological activity, demonstrating potential as antimicrobial agents. The study emphasizes the significance of the thiophene moiety and the carboxamide group in contributing to the antimicrobial properties of these compounds (Talupur, Satheesh, & Chandrasekhar, 2021).

Marvadi et al. (2020) designed and synthesized a series of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, evaluating them for antitubercular activity against Mycobacterium tuberculosis. The study identified several analogs with promising antitubercular properties and lower cytotoxicity profiles, indicating their potential as effective antitubercular agents (Marvadi et al., 2020).

Chemical Synthesis and Characterization

The synthesis and characterization of thiophene-based carboxamide derivatives have been explored in various studies, focusing on their structural features and potential applications in different fields, including materials science and drug development. These studies involve detailed synthetic routes, characterization of compounds through spectral analysis, and evaluation of their properties, such as solvatochromic behavior and non-linear optical properties (Prabhuswamy et al., 2016; Kumar et al., 2022).

Future Directions

Thiazole derivatives, like “5-chloro-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)thiophene-2-carboxamide”, have shown promising biological activities, making them a topic of interest for medicinal chemists . Future research could focus on the design and structure-activity relationship of these bioactive molecules, as well as the development of new methods for their synthesis .

Mechanism of Action

Target of Action

The primary target of the compound 5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is Factor Xa (FXa) . FXa is a coagulation enzyme that plays a central role in the blood coagulation cascade . It is activated by both the intrinsic and extrinsic pathways .

Mode of Action

The compound interacts with FXa in a specific manner. The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

FXa catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex, which consists of FXa, FVa, prothrombin, and Ca2+ on a phospholipid surface . Thrombin has several thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors, resulting in the amplification of its own formation .

Pharmacokinetics

The compound exhibits good oral bioavailability and high potency . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for this combination . The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .

Result of Action

Inhibition of FXa by the compound produces antithrombotic effects by decreasing this amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . This remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .

properties

IUPAC Name

5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS2/c1-9-3-4-11(10(2)7-9)12-8-21-16(18-12)19-15(20)13-5-6-14(17)22-13/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOPEYOAUJDKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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